molecular formula C18H26FN3O5S B2870332 N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopentyloxalamide CAS No. 869072-21-9

N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopentyloxalamide

Cat. No.: B2870332
CAS No.: 869072-21-9
M. Wt: 415.48
InChI Key: PHPBAXKPCJJRAE-UHFFFAOYSA-N
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Description

The compound appears to contain a fluorophenylsulfonyl group and an oxazinan ring, which are common structures in many organic compounds . The presence of these groups could potentially impart certain chemical properties to the compound, such as reactivity, polarity, and stability.


Molecular Structure Analysis

The molecular structure of a compound can greatly influence its properties and behavior. Unfortunately, without more specific information or a detailed analysis, it’s difficult to comment on the molecular structure of this compound .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its molecular structure and the conditions under which it’s used. For example, the fluorophenylsulfonyl group might be reactive under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of a fluorophenylsulfonyl group might influence the compound’s solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action of a compound typically refers to how it interacts with biological systems. Without more information, it’s difficult to speculate on the potential biological activity of this compound .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it could be studied further for potential use in medicine or biotechnology .

Properties

IUPAC Name

N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-methylbutyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FN3O5S/c1-13(2)8-9-20-17(23)18(24)21-12-16-22(10-3-11-27-16)28(25,26)15-6-4-14(19)5-7-15/h4-7,13,16H,3,8-12H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPBAXKPCJJRAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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